molecular formula C15H20N2O B14184345 N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide CAS No. 919792-46-4

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide

Cat. No.: B14184345
CAS No.: 919792-46-4
M. Wt: 244.33 g/mol
InChI Key: BFEDCIWCVBNFIL-CQSZACIVSA-N
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Description

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is a synthetic organic compound characterized by a pyrrolidine ring attached to a benzyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Amidation: The final step involves the reaction of the benzylated pyrrolidine with 2-methylprop-2-enoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or benzyl derivatives.

Scientific Research Applications

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide
  • N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylpropanamide

Uniqueness

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of the 2-methylprop-2-enamide group, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

919792-46-4

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C15H20N2O/c1-12(2)15(18)16-14-8-9-17(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3,(H,16,18)/t14-/m1/s1

InChI Key

BFEDCIWCVBNFIL-CQSZACIVSA-N

Isomeric SMILES

CC(=C)C(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2

Canonical SMILES

CC(=C)C(=O)NC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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